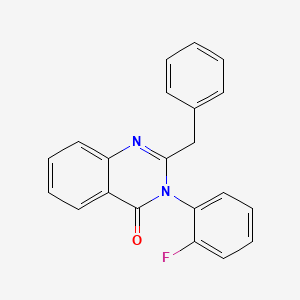
4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-3-(2-fluorophenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, in particular, features a benzyl group and a fluorophenyl group attached to the quinazolinone core, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(2-fluorophenyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as potassium carbonate.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction using a fluorophenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-benzyl-3-(2-fluorophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides with a base like potassium carbonate for benzylation; fluorophenyl halides for introducing the fluorophenyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinazolinone compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-benzyl-3-(2-fluorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.
相似化合物的比较
Similar Compounds
2-benzyl-3-phenylquinazolin-4(3H)-one: Lacks the fluorine atom, which may affect its biological activity.
2-benzyl-3-(4-fluorophenyl)quinazolin-4(3H)-one: The fluorine atom is in a different position, potentially altering its chemical and biological properties.
Uniqueness
2-benzyl-3-(2-fluorophenyl)quinazolin-4(3H)-one is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness may result in distinct pharmacological profiles and applications compared to similar compounds.
属性
CAS 编号 |
58539-38-1 |
|---|---|
分子式 |
C21H15FN2O |
分子量 |
330.4 g/mol |
IUPAC 名称 |
2-benzyl-3-(2-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H15FN2O/c22-17-11-5-7-13-19(17)24-20(14-15-8-2-1-3-9-15)23-18-12-6-4-10-16(18)21(24)25/h1-13H,14H2 |
InChI 键 |
OJSFWJNLWNLNMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
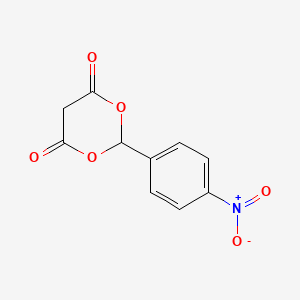
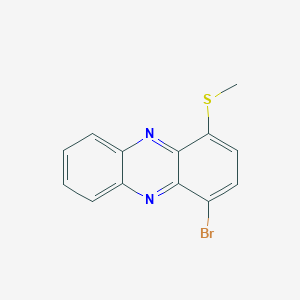
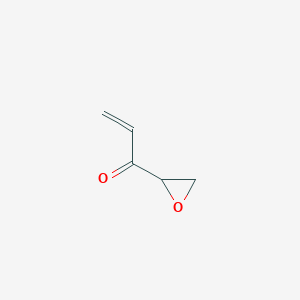
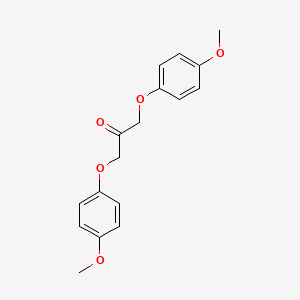
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)
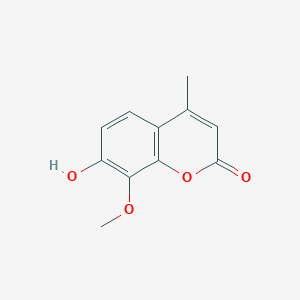
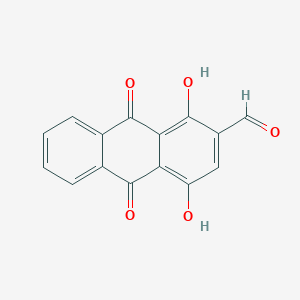
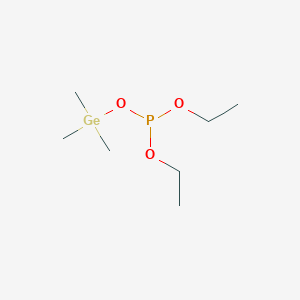
![2-[(Quinolin-8-yl)oxy]propanenitrile](/img/structure/B14624885.png)
![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)



